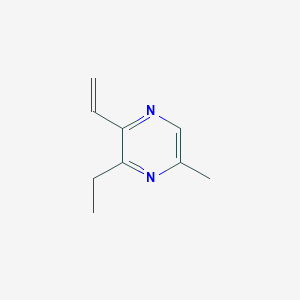

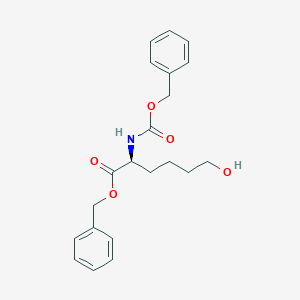

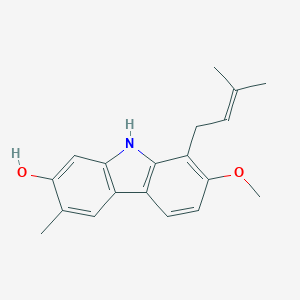

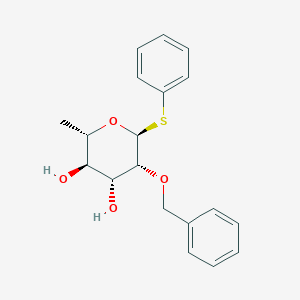

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

説明

Benzyl compounds are a class of organic compounds containing a phenylmethyl moiety. This structure is often found in a wide range of chemicals, including natural products, pharmaceuticals, and polymers . The benzyl group is often used as a protecting group in organic synthesis, due to its stability and the ease with which it can be added and removed .

Synthesis Analysis

The synthesis of benzyl compounds often involves the reaction of benzyl chloride with a nucleophile such as an amine or a carboxylic acid . Another common method is the reductive amination of aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methylene (-CH2-) group . The presence of the benzene ring can lead to interesting electronic and optical properties .

Chemical Reactions Analysis

Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . For example, benzyl alcohols can be oxidized to benzaldehydes or benzoic acids .

科学的研究の応用

Prodrug Development for Neuropathic Pain

- A study by Rais et al. (2017) explored the use of benzyl-based prodrugs for improving oral pharmacokinetics of hydroxamate-based inhibitors. These prodrugs showed promising results in delivering the active compound to plasma, demonstrating potential for treating neuropathic pain.

N-Debenzylation in Carbohydrate Chemistry

- Kroutil et al. (2000) investigated the selective N-debenzylation of benzylamino derivatives, which has applications in modifying sugar skeletons, a crucial aspect of carbohydrate chemistry.

Catalysis in Asymmetric Hydrogenation

- The work by Imamoto et al. (2012) on phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the importance of benzyl-based compounds in catalysis, contributing to the synthesis of chiral pharmaceutical ingredients.

Aminophosphonates Synthesis

- Boduszek (1996) explored the synthesis of aminophosphonates using benzylamino derivatives, with implications for the creation of compounds with diverse biological activities.

Immunotherapeutic Potential

- The study by Choi et al. (2005) and Choi et al. (2005) on benzyl benzoates derived from the aerial parts of Solidago virga-aurea showed potential immunotherapeutic applications, particularly in treating infectious diseases.

Synthesis of Biologically Active Compounds

- Gowrisankar et al. (2005) conducted research on the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones, important in the creation of compounds with anti-inflammatory and antimalarial activities.

Metabolic Studies

- The study by Šuláková et al. (2021) on the metabolism of N-Benzylphenethylamines provides insight into the metabolic pathways and potential applications of benzyl-based compounds in diagnostic and research contexts.

Remote C-H Oxyfunctionalization

- Research by Jiang et al. (2014) on benzylic C-H oxyfunctionalization demonstrates applications in synthesizing aromatic carbonyl compounds, important for pharmaceutical development.

Antidepressant Activity

- A study by Kikumoto et al. (1981) explored the antidepressant activities of benzene derivatives, indicating potential therapeutic uses for benzyl-based compounds in mental health treatment.

Intramolecular Reactivities

- Kirmse et al. (1986) investigated the intramolecular reactivities of singlet arylcarbenes and benzyl cations, contributing to the understanding of chemical reactivity and synthesis.

Safety And Hazards

The safety and hazards associated with benzyl compounds also depend on the specific compound. Some benzyl compounds, such as benzyl chloride, are toxic and can cause burns and respiratory irritation. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

将来の方向性

特性

IUPAC Name |

benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOWMSLFUWODOT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555192 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate | |

CAS RN |

84246-49-1 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)